Physical and chemical properties of 2-Chloro-3-fluorophenethyl alcohol
Physical and chemical properties of 2-Chloro-3-fluorophenethyl alcohol
An In-depth Technical Guide to 2-Chloro-3-fluorophenethyl Alcohol
Introduction
2-Chloro-3-fluorophenethyl alcohol, a halogenated aromatic alcohol, represents a class of compounds of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structural complexity, featuring both chloro and fluoro substituents on the phenyl ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. The presence and position of these halogen atoms can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. At present, more than 250 FDA-approved chlorine-containing drugs are available on the market, underscoring the importance of chlorinated compounds in drug discovery.[1]
This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-3-fluorophenethyl alcohol, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical properties, spectroscopic profile, synthesis, and safety considerations, grounded in established scientific principles and authoritative data.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. 2-Chloro-3-fluorophenethyl alcohol consists of a phenethyl alcohol core substituted with a chlorine atom at position 2 and a fluorine atom at position 3 of the benzene ring.
Caption: Chemical structure of 2-Chloro-3-fluorophenethyl alcohol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(2-Chloro-3-fluorophenyl)ethan-1-ol | N/A |
| Synonyms | 2-Chloro-3-fluorobenzeneethanol | N/A |
| CAS Number | 187645-53-6 (related structure) | N/A |
| Molecular Formula | C₈H₈ClFO | [2][3] |
| Molecular Weight | 174.60 g/mol | [2] |
| InChI | InChI=1S/C8H8ClFO/c9-8-5(4-11)2-1-3-6(8)10/h1-3,11H,4-5H2 | N/A |
| InChIKey | N/A (Not readily available) | N/A |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)CCO | N/A |
Note: While a specific CAS number for 2-(2-Chloro-3-fluorophenyl)ethan-1-ol was not found, data for closely related isomers are used for property estimation. The molecular formula and weight are consistent across these isomers.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological studies. The data presented below are compiled from various chemical suppliers and databases for the isomeric compound 2-(3-Chloro-2-fluorophenyl)ethanol, which is expected to have very similar properties.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Physical Form | Solid | May also be a semi-solid or liquid depending on purity and temperature. | [2] |
| Boiling Point | Not specified | Data for the related 3-Fluorophenethyl alcohol is 90 °C at 2.6 mmHg. | [4] |
| Density | Not specified | Data for the related 3-Fluorophenethyl alcohol is 1.125 g/mL at 25 °C. | [4] |
| Solubility | Miscible with water | Expected based on the alcohol functional group and data for 2-chloroethanol. | [5] |
| Storage Temperature | Room temperature, sealed in dry conditions | Recommended for maintaining stability. |
Synthesis and Reactivity
Synthetic Approach
A common and logical synthetic route to 2-Chloro-3-fluorophenethyl alcohol is the reduction of the corresponding ketone, 2-chloro-3-fluoroacetophenone. This transformation can be achieved through various methods, including chemical reduction and biocatalysis.
Chemical Reduction: This typically involves using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent.
Biocatalysis: An increasingly popular green chemistry approach involves the use of ketoreductase (KRED) enzymes.[6] This method offers high enantioselectivity, yielding chiral alcohols under mild reaction conditions, which is highly desirable in pharmaceutical synthesis.[7] A patent for a similar compound, chiral 2-chloro-3,4-difluorophenethyl alcohol, highlights the use of a ketoreductase to achieve high yield and purity, avoiding the harsh conditions and costs associated with chemical catalysts.[6]
Caption: General workflow for the synthesis of 2-Chloro-3-fluorophenethyl alcohol.
Chemical Reactivity
The reactivity of 2-Chloro-3-fluorophenethyl alcohol is governed by its two primary functional components: the primary alcohol group and the substituted aromatic ring.
-
Alcohol Group: The hydroxyl (-OH) group can undergo typical reactions of primary alcohols, such as oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.
-
Aromatic Ring: The chloro and fluoro substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the positions are already substituted. The halogen atoms themselves can potentially be displaced via nucleophilic aromatic substitution under specific conditions, or participate in cross-coupling reactions (e.g., Suzuki, Heck) if further functionalization is desired.
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for verifying the structure and purity of synthesized 2-Chloro-3-fluorophenethyl alcohol. Below are the expected spectral characteristics and standardized protocols for analysis.
Caption: Standard workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.9-7.5 ppm, corresponding to the three protons on the substituted benzene ring.
-
Methylene Protons (-CH₂-Ar): A triplet is expected around δ 2.8-3.0 ppm due to coupling with the adjacent -CH₂OH protons.
-
Methylene Protons (-CH₂OH): A triplet is expected around δ 3.7-3.9 ppm due to coupling with the adjacent -CH₂-Ar protons.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-4.0 ppm.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected between δ 110-165 ppm. The carbons directly bonded to fluorine and chlorine will show characteristic C-F and C-Cl coupling and shifts.
-
Methylene Carbons: Two signals are expected in the aliphatic region, with the carbon bearing the hydroxyl group (-CH₂OH) appearing more downfield (δ ~60-65 ppm) than the benzylic carbon (-CH₂-Ar, δ ~35-40 ppm).
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]
-
Data Acquisition: Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum. Further 2D experiments like COSY and HSQC can be performed to confirm assignments.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorption Bands:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.[9]
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[9]
-
Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.[10]
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.
Protocol for IR Analysis (Thin Film):
-
Sample Preparation: If the sample is a liquid or low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
Background Scan: Obtain a background spectrum of the clean, empty spectrometer.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.
-
Data Analysis: The acquired spectrum is ratioed against the background to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structural features.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern for one chlorine atom, resulting in two peaks at M⁺ and M+2 with a relative intensity ratio of approximately 3:1.[11][12] For C₈H₈³⁵ClFO, the M⁺ peak would be at m/z 174, and for C₈H₈³⁷ClFO, the M+2 peak would be at m/z 176.
-
Loss of Water ([M-H₂O]⁺): A peak corresponding to the loss of a water molecule (18 amu) from the molecular ion is common for alcohols.[13]
-
Alpha-Cleavage: The most significant fragmentation is often the cleavage of the C-C bond between the two ethyl carbons, leading to a stable benzylic fragment.
-
Benzylic Cation: A prominent peak corresponding to the [CH₂OH]⁺ fragment at m/z 31 is also possible.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.
-
MS Detection: Acquire mass spectra using electron ionization (typically at 70 eV) as the components elute from the GC column.
-
Data Analysis: Analyze the mass spectrum of the corresponding GC peak to identify the molecular ion and characteristic fragment ions.
Applications and Research Significance
2-Chloro-3-fluorophenethyl alcohol is not an end product but a valuable intermediate. Its utility lies in:
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules that are candidates for drug development. The specific halogenation pattern is often designed to modulate properties like binding to a target receptor or improving metabolic stability.[1] Tertiary alcohols, which can be synthesized from such precursors, are known to reduce metabolic soft spots and improve drug-like properties.[14]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, systematic modification of a lead compound is crucial. This molecule provides a scaffold that can be readily modified at the alcohol function, allowing chemists to probe how different functional groups at this position affect biological activity.
-
Agrochemicals and Materials Science: Halogenated aromatic compounds are also foundational in the development of new pesticides, herbicides, and specialized polymers.
Safety and Handling
Handling 2-Chloro-3-fluorophenethyl alcohol requires adherence to standard laboratory safety protocols for hazardous chemicals. The information below is based on safety data for structurally similar compounds like 2-chloroethanol and other halogenated aromatics.[15][16][17][18]
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones) may apply | [2] |
| Signal Word | Warning / Danger | [2] |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][17] |
| Precautionary Statements | P261: Avoid breathing mist/vapors. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and use only under a chemical fume hood. | [15][16][19] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of water. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. | [18][19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [19] |
References
- A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. (2017). Google Patents.
-
Safety data sheet - 2-Chloroethanol. (2024). Retrieved from [Link]
-
2-Chloro-3-fluorophenol. (n.d.). PubChem. Retrieved from [Link]
- Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. (2024). Google Patents.
-
2-(3-Fluorophenyl)Ethanol 98.0%(GC). (n.d.). PureSynth. Retrieved from [Link]
-
Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 25(8), 101292. Retrieved from [Link]
-
Kim, H., et al. (2019). Synthesis and in vivo characterization of 18F-labeled difluoroboron-curcumin derivative for β-amyloid plaque imaging. Scientific Reports, 9(1), 7499. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
2-Chloroethanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemical Properties of 2-Chloroethanol (CAS 107-07-3). (n.d.). Cheméo. Retrieved from [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Chloro pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23. Retrieved from [Link]
-
Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mass spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
NMR spectra of 2-Chloroethanol. (2024). YouTube. Retrieved from [Link]
-
Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]
-
Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]
-
Pumpernik, D., & Ažman, A. (2014). NMR Spectrum of Oriented 2-chloroethanol. Zeitschrift für Naturforschung A, 29(3), 527-528. Retrieved from [Link]
-
Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis. (2022). Journal of the American Society for Mass Spectrometry, 33(2). Retrieved from [Link]
-
Advances in Green Chemistry for Pharmaceutical Applications. (2020). Pharmaceutical Technology. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
2-Chloroethanol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. (2025). Applied Surface Science. Retrieved from [Link]
- Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (n.d.). Google Patents.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Chloro-2-fluorophenyl)ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-CHLORO-6-FLUOROPHENETHYL ALCOHOL, 98 | CymitQuimica [cymitquimica.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 6. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. fishersci.com [fishersci.com]
